molecular formula C22H23F2N3O2S B607234 Dynarrestin

Dynarrestin

Cat. No. B607234
M. Wt: 431.5 g/mol
InChI Key: UZNNDDDSGCMQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

Dynarrestin is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person .

Future Directions

Dynarrestin has been found to decrease the force producing units (FPUs) for retrograde transport more than anterograde transport . In the future, these measurements may be used to quantify the damage to axonal transport resulting from neuronal diseases including Alzheimer’s, Parkinson’s, and Huntington’s diseases .

properties

IUPAC Name

ethyl 4-[4-(diethylamino)phenyl]-2-(2,4-difluoroanilino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O2S/c1-4-27(5-2)16-10-7-14(8-11-16)19-20(21(28)29-6-3)30-22(26-19)25-18-12-9-15(23)13-17(18)24/h7-13H,4-6H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNNDDDSGCMQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=C(SC(=N2)NC3=C(C=C(C=C3)F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What makes Dynarrestin unique compared to other dynein inhibitors?

A1: Unlike other dynein inhibitors like Ciliobrevins, this compound inhibits Smoothened trafficking without blocking ciliogenesis. [] This unique characteristic allows researchers to investigate specific dynein functions without interfering with ciliogenesis, a crucial process for various cellular functions.

Q2: How does this compound impact the Hedgehog (Hh) signaling pathway?

A2: this compound potently blocks the Hh signaling pathway by inhibiting cytoplasmic dynein. [] It acts downstream of both Smoothened (Smo) and SUFU, key components of the Hh pathway. This is significant because this compound can suppress Hh signaling even in the presence of Smo agonists or when SUFU is knocked down, offering a potential advantage over existing Smo inhibitors. []

Q3: Beyond Hh signaling, what other cellular processes are affected by this compound?

A3: this compound's inhibition of cytoplasmic dynein also affects other cellular events. Research shows that it interferes with endosome movement, proper mitotic spindle orientation, and dynein-based microtubule translocation in vitro. [] This highlights the compound's potential as a valuable tool for studying various dynein-dependent processes.

Q4: Has this compound been used to study specific protein interactions?

A4: Yes, this compound has been used to investigate the interactome of Protein Tyrosine Phosphatase Interacting Protein 51 (PTPIP51) in Her2-amplified breast cancer cells. [] Studies showed that this compound treatment led to increased phosphorylation of PTPIP51 at tyrosine 176 and affected its interactions with various proteins, including c-Src, PTP1B, 14-3-3β, and Raf1. [] This resulted in changes in MAPK and Akt signaling pathways, crucial for tumor growth. []

Q5: Are there any potential applications of this compound in studying neuronal diseases?

A5: Research suggests that this compound could be used to quantify the damage to axonal transport caused by neuronal diseases like Alzheimer's, Parkinson's, and Huntington's diseases. [] By measuring the number of force-producing units involved in synaptic cargo transport, researchers can assess the impact of this compound on both anterograde and retrograde transport, potentially offering insights into the progression of these diseases. []

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